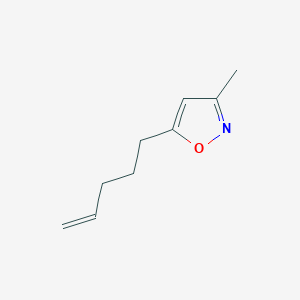
3-Methyl-5-pent-4-enyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-pent-4-enyl-1,2-oxazole is a chemical compound that belongs to the oxazole family. It is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This compound has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-pent-4-enyl-1,2-oxazole is not well understood. However, studies have suggested that this compound may work by inhibiting the growth and proliferation of fungal and bacterial cells.
Biochemische Und Physiologische Effekte
Several studies have investigated the biochemical and physiological effects of 3-Methyl-5-pent-4-enyl-1,2-oxazole. It has been shown to exhibit potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-Methyl-5-pent-4-enyl-1,2-oxazole in lab experiments is its potent antifungal and antibacterial activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Zukünftige Richtungen
Several future directions can be explored in the field of scientific research related to 3-Methyl-5-pent-4-enyl-1,2-oxazole. One of the potential directions is the development of new drugs based on the chemical structure of this compound. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 3-Methyl-5-pent-4-enyl-1,2-oxazole can be achieved through several methods. One of the commonly used methods is the reaction of 3-methyl-2-buten-1-ol and ethyl oxalate in the presence of a base catalyst. This reaction leads to the formation of 3-Methyl-5-pent-4-enyl-1,2-oxazole in good yields.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-pent-4-enyl-1,2-oxazole has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antifungal and antibacterial activities, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
130628-71-6 |
|---|---|
Produktname |
3-Methyl-5-pent-4-enyl-1,2-oxazole |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
3-methyl-5-pent-4-enyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h3,7H,1,4-6H2,2H3 |
InChI-Schlüssel |
NNNBCOJAYCVWRU-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCC=C |
Kanonische SMILES |
CC1=NOC(=C1)CCCC=C |
Synonyme |
Isoxazole, 3-methyl-5-(4-pentenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



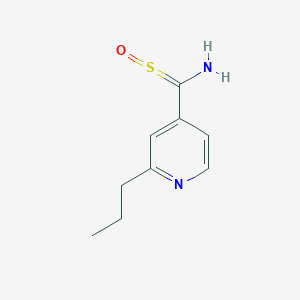
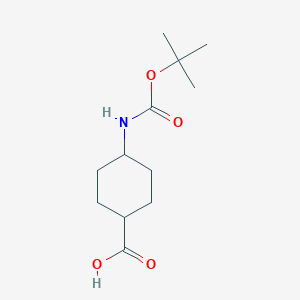
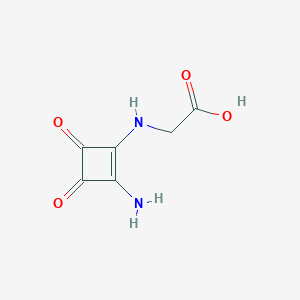
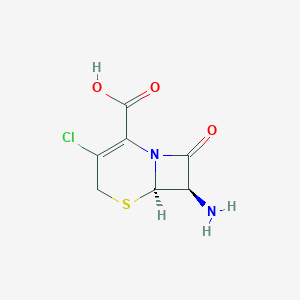
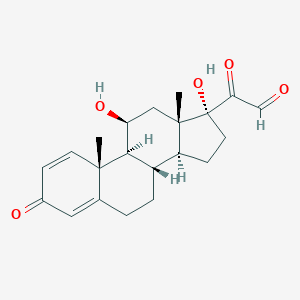
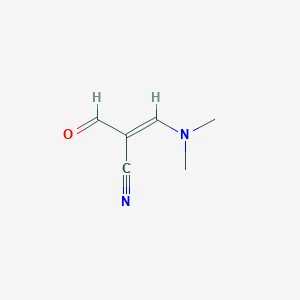
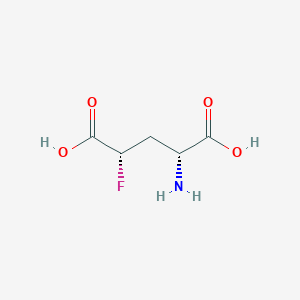
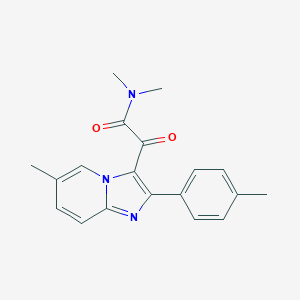
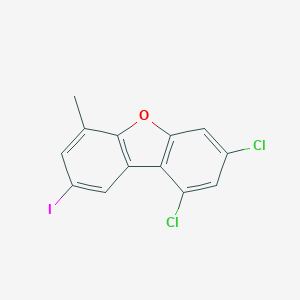
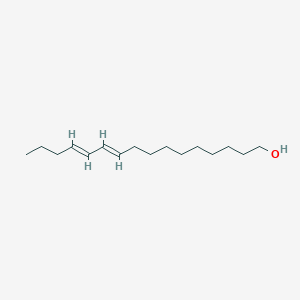
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
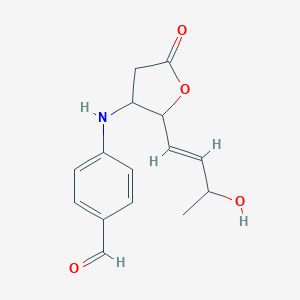
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)